REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].[CH3:6][N:7]([CH2:9][CH2:10][CH:11]=[C:12]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[CH:20]=[CH:19][C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]1=2)C.Cl.ClC(OCC)=O.[OH-].[K+]>C(Cl)(Cl)Cl.O.C(O)CCC>[CH:17]1[C:18]2[CH:19]=[CH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[C:12](=[CH:11][CH2:10][CH2:9][NH:7][CH3:6])[C:13]=2[CH:14]=[CH:15][CH:16]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2.467 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCC=C1C=2C=CC=CC2C=CC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extracting with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
15 ml of toluene was added to the residue, and they
|
Type
|
TEMPERATURE
|
Details
|
were heated at 80° C
|
Type
|
STIRRING
|
Details
|
they were stirred at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
were stirred
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
After extracting with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by the silica gel chromatography (hexane:ethyl acetate=1:1)
|
Type
|
STIRRING
|
Details
|
were stirred
|
Type
|
TEMPERATURE
|
Details
|
under heating at 120° C. for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
After the extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)=CCCNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |